Isoborneol glucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68296-69-5 |
|---|---|
Molecular Formula |
C16H26O7 |
Molecular Weight |
330.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(7,7-dimethyl-2-bicyclo[2.2.1]heptanyl)oxy]-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C16H26O7/c1-15(2)7-4-5-8(15)9(6-7)22-16(3)13(19)11(18)10(17)12(23-16)14(20)21/h7-13,17-19H,4-6H2,1-3H3,(H,20,21)/t7?,8?,9?,10-,11-,12-,13+,16+/m0/s1 |
InChI Key |
JPNGPQIXKMXKFH-NFOIANCASA-N |
SMILES |
CC1(C2CCC1C(C2)OC3(C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2CC3CCC2C3(C)C |
Canonical SMILES |
CC1(C2CCC1C(C2)OC3(C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Synonyms |
isoborneol glucuronide |
Origin of Product |
United States |
Biosynthesis and Enzymology of Isoborneol Glucuronidation
Precursor Compounds and Metabolic Pathways Leading to Isoborneol (B83184) Glucuronide Formation
The generation of isoborneol glucuronide begins with its parent compound, isoborneol, which itself is part of a metabolic network involving other related terpenoids.
Borneol and its stereoisomer, isoborneol, are bicyclic monoterpene alcohols that can be metabolically interconverted. gezondheidsraad.nlnih.gov This interconversion can occur alongside their formation from the ketone precursor, camphor (B46023). The reduction of camphor in the liver can produce both borneol, the endo-isomer, and isoborneol, the exo-isomer. gezondheidsraad.nlpsu.edu The reduction of camphor often favors the formation of isoborneol due to the steric hindrance associated with the endo position. In rabbits, the metabolism of D-camphor results in the formation of borneol and small quantities of isoborneol. gezondheidsraad.nl
Prior to glucuronidation, isoborneol can undergo oxidation. A primary oxidative pathway is the conversion of isoborneol back to camphor. biorxiv.orgamegroups.cn This reaction is catalyzed by the cytochrome P450 (P450) superfamily of enzymes. biorxiv.org Specific P450 isoforms identified as mediating this oxidation include CYP2A6, CYP2B6, and CYP3A. biorxiv.orgresearchgate.net
In vitro studies have been conducted to assess a two-step metabolic process, involving an initial oxidation step followed by glucuronidation. biorxiv.orgresearchgate.net These experiments typically involve incubating the substrate with NADPH-fortified human liver microsomes to facilitate oxidation, followed by the addition of UDPGA-fortified microsomes to initiate glucuronidation. biorxiv.orgresearchgate.net The enzyme kinetics for the oxidation of isoborneol to camphor have been evaluated using NADPH-fortified human liver microsomes, determining parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). biorxiv.org
UDP-Glucuronosyltransferase (UGT) Enzymes Catalyzing Isoborneol Glucuronidation
The direct conjugation of isoborneol with glucuronic acid is a significant metabolic fate, mediated by specific UGT enzymes. biorxiv.orgresearchgate.net These enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells and other tissues. numberanalytics.comcriver.com
Extensive research has been performed to identify the specific human UGT isoforms responsible for isoborneol glucuronidation. UGTs are categorized into families, primarily UGT1A and UGT2B, which are the main families involved in drug metabolism. numberanalytics.comcriver.commdpi.com
A comprehensive screening of twelve different cDNA-expressed human UGT enzymes was conducted to pinpoint those that catalyze the formation of isoborneol-2-O-glucuronide. biorxiv.org The tested isoforms included UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17. biorxiv.org
From these studies, UGT2B7 was identified as the predominant enzyme responsible for the glucuronidation of isoborneol. biorxiv.orgresearchgate.net While other isoforms may have minimal activity, UGT2B7 is the principal catalyst for this specific metabolic reaction in humans. biorxiv.orgresearchgate.net
| UGT Family | Isoform | Primary Catalyst for Isoborneol Glucuronidation |
|---|---|---|
| UGT1A | UGT1A1 | No |
| UGT1A3 | No | |
| UGT1A6 | No | |
| UGT1A7 | No | |
| UGT1A8 | No | |
| UGT1A9 | No | |
| UGT1A10 | No | |
| UGT2B | UGT2B4 | No |
| UGT2B7 | Yes (Predominantly) | |
| UGT2B10 | No | |
| UGT2B15 | No | |
| UGT2B17 | No |
Kinetic studies have been performed to characterize the efficiency of isoborneol glucuronidation. The assessment of enzyme kinetics for the formation of isoborneol-2-O-glucuronide has been carried out using UDPGA-fortified human liver microsomes. biorxiv.org These studies determine the Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity, and the maximum reaction velocity (Vmax). biorxiv.org For these analyses, isoborneol concentrations typically range from 1.95 to 500 µM under conditions where the reaction rate is linear over time. biorxiv.org The kinetic mechanism for UGTs is often a compulsory ordered bi-bi mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate (isoborneol). researchgate.netpsu.edu
| Parameter | Description |
|---|---|
| Enzyme Source | UDPGA-fortified human liver microsomes |
| Kinetic Model | Michaelis-Menten |
| Parameters Determined | Km (Michaelis-Menten constant), Vmax (Maximum velocity) |
| Substrate Concentration Range | 1.95 to 500 µM |
| Incubation Time | 10 minutes (under linear metabolism conditions) |
The stereochemical structure of the substrate plays a crucial role in the glucuronidation reaction. Isoborneol possesses an exo-hydroxyl group, which is described as being in an upright position. google.com In contrast, its stereoisomer, borneol, has an endo-hydroxyl group in a flat orientation. google.com
The orientation of the hydroxyl group influences the ease of conjugation with glucuronic acid. The upright hydroxyl group of isoborneol encounters greater steric hindrance when approaching the active site of the UGT enzyme for conjugation compared to the more accessible endo-hydroxyl of borneol. google.com This steric hindrance can affect the rate of the reaction and the stability of the resulting glucuronide. It has been suggested that the this compound conjugate is less stable and more prone to hydrolysis due to the spatial tension caused by the bulky groups. google.com The stereoselective nature of glucuronidation is a recognized phenomenon, as has been demonstrated with other chiral compounds. nih.gov
In Vitro Models for UGT Activity Assessment
To understand the specifics of isoborneol glucuronidation, researchers utilize various in vitro models that allow for the detailed examination of UGT enzyme activity.
Human Liver Microsomes (HLMs): HLMs are vesicles derived from the endoplasmic reticulum of human liver cells and contain a rich complement of drug-metabolizing enzymes, including UGTs. biorxiv.orgoeno-one.eunih.gov Studies using HLMs have been instrumental in characterizing the kinetics of isoborneol glucuronidation. biorxiv.org For instance, research has shown that isoborneol is efficiently converted to isoborneol-2-O-glucuronide in the presence of UDPGA-fortified human liver microsomes. biorxiv.org The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for this reaction have been determined using this system. biorxiv.org
Recombinant UGTs: To pinpoint the specific UGT isoforms responsible for isoborneol glucuronidation, scientists employ recombinant human UGT enzymes. psu.eduresearchgate.netjustia.com These are individual UGT enzymes produced in cell lines, allowing for the assessment of their activity toward a specific substrate in isolation. Studies with a panel of cDNA-expressed human UGT enzymes, including isoforms from the UGT1A and UGT2B subfamilies, have identified UGT2B7 as the predominant enzyme responsible for the glucuronidation of isoborneol. biorxiv.orgpatsnap.com
Rabbit Liver Microsomes: While human-derived systems are most relevant for predicting human metabolism, microsomes from other species, such as rabbits, are also used in comparative studies. helsinki.fiscispace.comnih.govnih.govmdpi.com These studies can provide insights into species differences in drug metabolism. For example, rabbit liver microsomes have been shown to effectively catalyze the glucuronidation of various compounds, and while not specifically detailed for isoborneol in the provided context, they represent a valid in vitro model for studying this type of reaction. scispace.comnih.govnih.govmdpi.com
Transport Mechanisms Governing this compound Disposition
Once formed, the disposition of this compound is heavily influenced by the action of various transporter proteins that mediate its movement across cell membranes.
Role of Efflux Transporters in Systemic Exposure
Efflux transporters are responsible for pumping substrates out of cells. In the case of this compound, certain efflux transporters play a crucial role in its movement from the liver into the systemic circulation.
MRP3 and MRP4: Multidrug resistance-associated protein 3 (MRP3) and multidrug resistance-associated protein 4 (MRP4) are key efflux transporters involved in the disposition of this compound. nih.govnih.govresearchgate.netsolvobiotech.com These transporters are located on the basolateral membrane of hepatocytes (the side facing the blood). solvobiotech.com Studies using inside-out membrane vesicles expressing these transporters have demonstrated that both MRP3 and MRP4 actively transport isoborneol-2-O-glucuronide. biorxiv.org This hepatic efflux is a critical step that leads to the significant systemic exposure of this compound following the administration of isoborneol. biorxiv.orgresearchgate.net
Table 1: In Vitro Models for UGT Activity Assessment
| In Vitro Model | Description | Key Findings for Isoborneol Glucuronidation |
|---|---|---|
| Human Liver Microsomes (HLMs) | Vesicles from human liver endoplasmic reticulum containing UGTs. biorxiv.orgoeno-one.eunih.gov | Efficiently converts isoborneol to isoborneol-2-O-glucuronide. biorxiv.org Allows for the determination of kinetic parameters (Km and Vmax). biorxiv.org |
| Recombinant UGTs | Individual UGT isoforms produced in cell lines. psu.eduresearchgate.netjustia.com | UGT2B7 is the primary enzyme responsible for isoborneol glucuronidation. biorxiv.orgpatsnap.com |
| Rabbit Liver Microsomes | Microsomes from rabbit liver used for comparative metabolism studies. helsinki.fiscispace.comnih.govnih.govmdpi.com | Demonstrates glucuronidation activity, providing a model for species comparison. scispace.comnih.govnih.govmdpi.com |
Role of Uptake Transporters in Elimination
Uptake transporters, on the other hand, facilitate the movement of substrates into cells. In the context of this compound elimination, these transporters are important for its uptake into organs responsible for excretion, primarily the kidneys.
OAT3 and OAT4: Organic anion transporter 3 (OAT3) and organic anion transporter 4 (OAT4) are uptake transporters that play a significant role in the renal elimination of this compound. biorxiv.orgnih.govsolvobiotech.comnih.govnih.gov These transporters are involved in the tubular secretion of organic anions from the blood into the urine. biorxiv.org Studies utilizing transfected HEK-293 cells expressing these transporters have shown that both OAT3 and OAT4 mediate the uptake of isoborneol-2-O-glucuronide. biorxiv.org This process, along with glomerular filtration, contributes to the efficient clearance of this compound from the body via the kidneys. biorxiv.org
Table 2: Transporters Involved in this compound Disposition
| Transporter | Type | Location | Role in this compound Disposition |
|---|---|---|---|
| MRP3 | Efflux | Basolateral membrane of hepatocytes. solvobiotech.com | Mediates efflux from the liver into the systemic circulation. biorxiv.orgresearchgate.net |
| MRP4 | Efflux | Basolateral membrane of hepatocytes. | Contributes to the systemic exposure of this compound. biorxiv.orgresearchgate.net |
| OAT3 | Uptake | Renal proximal tubules. nih.gov | Facilitates renal tubular secretion and elimination. biorxiv.org |
| OAT4 | Uptake | Renal proximal tubules. solvobiotech.comnih.gov | Contributes to the uptake from blood into kidney cells for excretion. biorxiv.org |
Synthetic and Enzymatic Preparation of Isoborneol Glucuronide for Research Applications
Chemical Synthesis Methodologies for Glucuronide Conjugates
The chemical synthesis of glucuronide conjugates, including O-glucuronides like isoborneol (B83184) glucuronide, presents significant challenges due to the poly-functional nature of both the aglycone and the glucuronic acid moiety. General strategies often involve a late-stage chemical glucuronidation procedure. hyphadiscovery.com These methods require careful protection of the reactive functional groups on the glucuronic acid donor, typically using acetyl or benzyl (B1604629) groups, to ensure selective conjugation at the desired hydroxyl group of the aglycone.
A key step in the process is the coupling of the protected glucuronic acid donor (such as a glucuronyl bromide or trichloroacetimidate) with the aglycone (isoborneol). This is followed by a deprotection step to remove the protecting groups and yield the final glucuronide conjugate. The success of the synthesis is highly dependent on the use of mild deprotection conditions to avoid the degradation of the newly formed glucuronide, which can be sensitive to harsh chemical environments. hyphadiscovery.com While effective for producing gram-scale quantities, chemical synthesis may result in a mixture of isomers and can be less suitable for complex molecules or when specific stereochemistry is required. hyphadiscovery.com
Enzyme-Assisted Synthesis of Isoborneol Glucuronide
Enzyme-assisted synthesis provides a powerful alternative to chemical methods, leveraging the high specificity of UDP-glucuronosyltransferase (UGT) enzymes to produce this compound with precise biological stereochemistry.
Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum, are rich in UGT enzymes and are widely used for the in vitro synthesis of glucuronides. biorxiv.orgmdpi.com The production of isoborneol-2-O-glucuronide has been successfully demonstrated using human liver microsomes fortified with the essential co-substrate uridine (B1682114) diphosphate-glucuronic acid (UDPGA). biorxiv.org
To maximize the yield and reaction rate, optimization of the microsomal preparation is crucial. The catalytic site of UGTs is located within the lumen of the endoplasmic reticulum, making the membrane a barrier to the access of substrates and co-factors. mdpi.comnih.gov To overcome this "latency," the microsomal membrane is often disrupted. Treatment with the pore-forming peptide alamethicin (B1591596) has been shown to be an effective method, resulting in conjugation rates two to three times higher than those observed with untreated microsomes. nih.gov The addition of MgCl₂ can further enhance these rates. nih.govmdpi.com
Kinetic studies using UDPGA-fortified human liver microsomes have been performed to characterize the formation of this compound. biorxiv.org The assessment, conducted under linear metabolism conditions, determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the reaction. biorxiv.org
Table 1: Enzyme Kinetic Parameters for Isoborneol Glucuronidation
This table displays the kinetic parameters for the formation of isoborneol-2-O-glucuronide by human liver microsomes.
| Parameter | Value | Source |
| Km | 1.95 µM - 500 µM (Test Concentration Range) | biorxiv.org |
| Vmax | Not specified in source | biorxiv.org |
| Incubation Time | 10 min | biorxiv.org |
| Enzyme Source | UDPGA-fortified human liver microsomes | biorxiv.org |
In some applications, a two-step enzymatic process is employed. For instance, isoborneol can first be incubated with NADPH-fortified human liver microsomes to assess oxidative metabolism, followed by the addition of UDPGA to initiate the glucuronidation of the parent compound and any generated oxidative metabolites. researchgate.net
While microsomal preparations are effective, the use of purified or recombinant UGT enzymes allows for the identification of the specific isoforms responsible for a given conjugation reaction. biorxiv.orgnih.gov The human UGT superfamily consists of multiple families and subfamilies, with individual enzymes exhibiting distinct but often overlapping substrate specificities. nih.gov
To identify the enzymes responsible for isoborneol metabolism, a panel of cDNA-expressed human UGT isoenzymes can be incubated with isoborneol and UDPGA. biorxiv.org Studies have shown that UGT2B7 is the predominant enzyme mediating the glucuronidation of isoborneol into isoborneol-2-O-glucuronide. biorxiv.org Other isoforms, such as UGT1A1, UGT1A3, and UGT1A9, show significantly lower or no activity towards isoborneol. biorxiv.org
Table 2: Activity of Human UGT Isoforms in Isoborneol Glucuronidation
This table summarizes the screening of various recombinant human UGT enzymes for their ability to conjugate isoborneol.
| UGT Isoform | Activity in Forming this compound | Source |
| UGT1A1 | Low / Not specified | biorxiv.org |
| UGT1A3 | Low / Not specified | biorxiv.org |
| UGT1A6 | Low / Not specified | biorxiv.org |
| UGT1A7 | Low / Not specified | biorxiv.org |
| UGT1A8 | Low / Not specified | biorxiv.org |
| UGT1A9 | Low / Not specified | biorxiv.org |
| UGT1A10 | Low / Not specified | biorxiv.org |
| UGT2B4 | Low / Not specified | biorxiv.org |
| UGT2B7 | Predominant Activity | biorxiv.org |
| UGT2B10 | Low / Not specified | biorxiv.org |
| UGT2B15 | Low / Not specified | biorxiv.org |
| UGT2B17 | Low / Not specified | biorxiv.org |
Partially purified UGT enzymes from animal sources, such as rabbit liver, have also been successfully used for the preparative synthesis of this compound for research purposes. nih.gov
Isotopically labeled compounds are invaluable tools in metabolic research, allowing for the unambiguous identification of metabolites and the elucidation of reaction mechanisms. sigmaaldrich.com The synthesis of [¹⁸O]this compound provides a clear example of this application. nih.gov
This labeled conjugate is prepared enzymatically by using ¹⁸O-labeled isoborneol as the starting aglycone. nih.govresearchgate.net The conjugation is carried out in vitro using partially purified rabbit liver UDP-glucuronyltransferase supplemented with UDPGA. nih.gov Mass spectrometric analysis of the resulting [¹⁸O]this compound and its aglycone (after enzymatic hydrolysis) allows for precise tracking of the labeled oxygen atom. nih.gov
These mechanistic studies have demonstrated that the labeled hydroxyl oxygen of isoborneol is retained during the enzymatic conjugation to form the glucuronide. nih.gov Furthermore, the labeled oxygen also remains with the aglycone upon subsequent enzymatic hydrolysis of the glucuronide, confirming the mechanism of the glycosidic bond cleavage. nih.gov This approach, using stable isotopes, provides definitive evidence for the reaction pathway without the need for radioactive materials. nih.govnih.gov
Advanced Analytical Methodologies for Isoborneol Glucuronide Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in the analysis of isoborneol (B83184) glucuronide, offering high-resolution separation from complex biological matrices. The choice of technique is often dictated by the analyte's physicochemical properties and the analytical objective.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of drug metabolites, including glucuronide conjugates. researchgate.netscispace.com This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry.
In the analysis of glucuronides, LC-MS/MS allows for the direct measurement of the intact conjugate, which is often preferable to indirect methods that involve enzymatic hydrolysis. scispace.com The mass spectrometer can be operated in various modes to obtain structural information and achieve quantification. During fragmentation in tandem mass spectrometry, glucuronide conjugates typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da). uab.edunih.gov This specific fragmentation pattern is invaluable for identifying potential glucuronide metabolites in complex biological samples. uab.edunih.gov
The general workflow for LC-MS/MS analysis of a glucuronide like isoborneol glucuronide involves:
Sample Preparation: This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix (e.g., plasma, urine).
Chromatographic Separation: A suitable HPLC or UPLC column (typically a reversed-phase C18 column) is used to separate the target analyte from other components in the sample.
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact glucuronide molecule to be ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode.
Mass Analysis: The first mass analyzer (Q1) selects the precursor ion of this compound.
Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2).
Detection: The resulting product ions are analyzed in the third mass analyzer (Q3) and detected, providing a highly specific signal for quantification.
While specific studies detailing the LC-MS/MS parameters for this compound are not widely published, methods for other glucuronide conjugates provide a strong foundation for its analysis. For instance, a validated LC-MS/MS method for the simultaneous quantification of 15 urinary steroid hormone glucuronides demonstrates the capability of this technique for complex analyses of conjugated metabolites. nih.gov
Table 1: General LC-MS/MS Parameters for Glucuronide Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition | Precursor Ion (m/z of this compound) → Product Ion (e.g., fragment after neutral loss of 176 Da) |
| Collision Energy | Optimized for the specific analyte |
This table presents a generalized set of parameters that would be optimized for the specific analysis of this compound.
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. nih.gov When coupled with electrospray ionization-mass spectrometry (ESI-MS), UPLC-ESI-MS is a highly effective tool for metabolic profiling and the analysis of complex mixtures, such as those encountered in herbal medicine and biological samples. nih.govmdpi.com
The application of UPLC-ESI-MS for the analysis of terpene glucuronides, including this compound, offers several advantages. The enhanced chromatographic resolution is particularly beneficial for separating isomeric forms of glucuronides, which may have different biological activities or metabolic fates. ESI is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like glucuronide conjugates, allowing for the detection of the intact molecular ion.
Phytochemical screening of various plant extracts using UPLC-ESI-MS has successfully identified numerous flavonoid glucosides and other conjugated compounds. nih.gov This demonstrates the platform's utility in identifying and characterizing conjugated natural products. While a specific UPLC-ESI-MS method for this compound is not extensively detailed in the literature, the principles and methodologies applied to similar compounds are directly transferable.
Table 2: Illustrative UPLC-ESI-MS Parameters for the Analysis of Terpene Glucosides
| Parameter | Example Condition |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in methanol (B129727) mdpi.com |
| Gradient | Optimized for separation of target compounds |
| Flow Rate | 0.2 mL/min mdpi.com |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive or Negative nih.govmdpi.com |
| Mass Range | m/z 100-1000 nih.gov |
| Capillary Voltage | 3 kV nih.gov |
| Desolvation Temperature | 440 °C nih.gov |
This table provides an example of UPLC-ESI-MS conditions that could be adapted for the analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the non-volatile nature of this compound, direct analysis by GC-MS is not feasible without derivatization to increase its volatility. However, GC-MS is an invaluable tool for the analysis of related volatile compounds, such as isoborneol itself, and its precursor, camphor (B46023). This is particularly relevant in metabolic studies where the parent compound and other volatile metabolites are monitored.
The analysis of isoborneol and its isomers by GC-MS often involves separation on a chiral column to distinguish between different stereoisomers. This is crucial as the biological activity and metabolic pathways can be stereospecific.
A study on the determination of (-)-borneol, camphor, and isoborneol in the leaves of Blumea balsamifera utilized a simultaneous ultrasonic and microwave-assisted extraction followed by GC-FID (Flame Ionization Detection), demonstrating a simple and rapid method for quantifying these related compounds. researchgate.net While FID was used for detection in this study, coupling with a mass spectrometer provides definitive identification based on the mass spectrum of the compound.
Table 3: GC Conditions for the Analysis of Borneol, Camphor, and Isoborneol
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 80°C, ramped to 220°C |
| Detector | |
| Type | Mass Spectrometer (or Flame Ionization Detector) |
| Ionization Mode (for MS) | Electron Ionization (EI) |
This table is based on a method developed for related volatile compounds and is illustrative of the conditions used. researchgate.net
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including glucuronide conjugates. nih.govmdpi.com When coupled with a suitable detector, such as an ultraviolet (UV) or fluorescence detector, HPLC can provide sensitive and accurate measurements.
For the analysis of glucuronic acid conjugates like this compound, which may lack a strong chromophore for UV detection, derivatization can be employed to enhance detection sensitivity. A study by Gaultier et al. (1987) describes an HPLC method for various glucuronic acid conjugates, including borneol glucuronide, after esterification with 4-bromomethyl-7-methoxycoumarin. nih.gov This derivatization allows for highly sensitive fluorescence detection.
The separation of these derivatized glucuronides can be achieved on either normal-phase or reversed-phase columns, providing flexibility in method development. nih.gov
Table 4: HPLC Conditions for the Analysis of Derivatized Borneol Glucuronide
| Parameter | Condition |
| Derivatization Reagent | 4-bromomethyl-7-methoxycoumarin nih.gov |
| Chromatographic System | |
| Column Options | Normal-phase (LiChrospher DIOL) or Reversed-phase (LiChrospher CH-18) nih.gov |
| Mobile Phase (Normal-Phase) | Hexane-ethanol mixtures nih.gov |
| Mobile Phase (Reversed-Phase) | Methanol-water mixtures nih.gov |
| Detection | |
| Detector | UV Spectrophotometer nih.gov |
| Wavelength | 328 nm nih.gov |
This table is based on a published method for the analysis of borneol glucuronide and other glucuronic acid conjugates. nih.gov
Furthermore, HPLC with a chiral stationary phase has been successfully used for the enantioseparation of isoborneol, which is crucial for stereospecific metabolism studies. nih.gov
Electrophoretic Separation Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly well-suited for the analysis of charged species like glucuronide conjugates.
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power. mdpi.com CE separates analytes based on their charge-to-size ratio. Given that this compound possesses a carboxyl group from the glucuronic acid moiety, it will be negatively charged at neutral and basic pH, making it an ideal candidate for CE analysis.
While specific applications of CE for the direct analysis of this compound are not widely documented, the technique has been successfully applied to the separation of a wide range of other charged metabolites, including other glucuronides and conjugated compounds from natural products. mdpi.com The principles of CE suggest its strong potential for the separation of this compound from its parent compound and other metabolites. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), could be explored to optimize the separation.
Table 5: General Parameters for Capillary Electrophoresis of Charged Metabolites
| Parameter | Typical Setting |
| Instrumentation | |
| Capillary | Fused-silica capillary |
| Separation Conditions | |
| Background Electrolyte (BGE) | Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH |
| Applied Voltage | 15-30 kV |
| Injection Mode | Hydrodynamic or electrokinetic |
| Detection | |
| Detector | UV-Vis or Mass Spectrometer |
This table outlines general CE parameters that could be adapted for the analysis of this compound.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that belongs to the family of capillary electrophoresis (CE) methods. wikipedia.orgeurjchem.com It is uniquely suited for the analysis of both neutral and charged molecules, making it an effective tool for quantifying compounds like this compound. eurjchem.com The fundamental principle of MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase within the capillary.
The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org While the bulk solution moves towards the cathode due to the electroosmotic flow (EOF), the anionic SDS micelles are electrophoretically attracted towards the anode. wikipedia.org This counter-movement allows for the separation of analytes based on their hydrophobicity and charge. A highly hydrophobic compound like the isoborneol aglycone would interact strongly with the micelles, while the hydrophilic glucuronide moiety enhances the water solubility of the conjugate. This partitioning behavior allows this compound to be effectively separated from its parent compound and other metabolites.
The high efficiency, low sample volume requirement, and versatility of MEKC make it an attractive method for the analysis of complex biological samples. eurjchem.com Optimization of separation parameters is key to achieving high resolution and accurate quantification.
Table 1: Representative MEKC Parameters for Glucuronide Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Buffer System | 20-50 mM Borate Buffer | Maintains a stable pH (typically pH 9.0) to ensure a consistent electroosmotic flow. |
| Surfactant | 20-100 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudo-stationary phase for differential partitioning. |
| Capillary | Fused-silica, 50 µm i.d., 30-60 cm length | Provides the conduit for the electrophoretic separation. |
| Applied Voltage | 15-30 kV | Drives the electroosmotic flow and electrophoretic migration of analytes and micelles. |
| Temperature | 20-30 °C | Controls buffer viscosity and reaction kinetics, affecting migration times. |
| Detection | UV Absorbance (e.g., 214 nm) | Allows for the quantification of the analyte as it passes the detector. |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H (protons). wikipedia.orgjackwestin.com
¹H NMR Spectroscopy provides information about the chemical environment of each proton in the molecule. jackwestin.com For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons of the isoborneol moiety and the glucuronic acid moiety. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the identification of specific functional groups. libretexts.org For instance, the anomeric proton (H-1') of the glucuronic acid ring typically appears as a characteristic doublet at a downfield chemical shift. The linkage of the glucuronide to the isoborneol hydroxyl group would cause a downfield shift of the proton on the carbon bearing that oxygen (H-2 in isoborneol), compared to its position in the parent isoborneol molecule. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Ångströms. proprep.com This is particularly valuable for confirming the stereochemistry and the specific site of glycosidic linkage. In a NOESY spectrum of this compound, a cross-peak would be observed between the anomeric proton of the glucuronic acid (H-1') and the proton(s) on the isoborneol backbone that are spatially close to it, such as the H-2 proton. This observation provides definitive proof of the O-glycosidic bond's location and relative stereochemistry. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons in this compound
| Proton Assignment | Moiety | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2 | Isoborneol | ~3.8 - 4.2 | Multiplet |
| Methyl Protons (C8, C9, C10) | Isoborneol | ~0.8 - 1.1 | Singlets/Doublets |
| H-1' (Anomeric) | Glucuronide | ~4.5 - 5.2 | Doublet |
| H-2', H-3', H-4' | Glucuronide | ~3.2 - 3.7 | Multiplets |
| H-5' | Glucuronide | ~3.7 - 4.0 | Doublet |
Mass Spectrometry Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides exceptional sensitivity and selectivity for both quantification and structural confirmation of metabolites like this compound. researchgate.net
The analysis typically involves soft ionization techniques, such as electrospray ionization (ESI), which generate intact molecular ions, often as a deprotonated molecule [M-H]⁻ in negative ion mode. The primary structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor molecular ion is isolated and fragmented by collision-induced dissociation (CID).
Glucuronide conjugates exhibit a highly characteristic fragmentation pattern. The most prominent fragmentation pathway is the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da). uab.eduresearchgate.net This neutral loss is a diagnostic marker for the presence of a glucuronide conjugate. The remaining fragment ion corresponds to the deprotonated aglycone, in this case, isoborneol. By monitoring for this specific neutral loss, analysts can selectively screen for glucuronide metabolites in complex biological matrices.
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound (Negative Ion Mode)
| Ion Description | Proposed Formula | Calculated m/z |
|---|---|---|
| Precursor Ion [M-H]⁻ | C₁₆H₂₅O₇⁻ | 329.16 |
| Product Ion (Neutral Loss of 176 Da) | C₁₀H₁₇O⁻ (Isoborneol aglycone) | 153.13 |
| Diagnostic Neutral Loss | C₆H₈O₆ (Glucuronic acid) | 176.03 |
Pharmacodynamic and Biological Implications of Isoborneol Glucuronide in Pre Clinical Research Models
Contribution to Biological Activity of Parent Monoterpenoids
Following oral administration, isoborneol (B83184) undergoes extensive first-pass metabolism in the liver, where it is primarily conjugated with glucuronic acid to form isoborneol-2-O-glucuronide. researchgate.netbiorxiv.orgbiorxiv.org This glucuronidation reaction is predominantly mediated by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme. biorxiv.orgbiorxiv.org The resulting isoborneol glucuronide, along with borneol glucuronide and camphor (B46023), becomes one of the major circulating compounds derived from Borneolum syntheticum (Bingpian), rather than the parent compounds, borneol and isoborneol, themselves. biorxiv.org
The low oral bioavailability of isoborneol, reported to be between 2.0% and 4.9% in rats, is attributed to this significant first-pass metabolism. biorxiv.org Consequently, the biological activities observed after oral administration of isoborneol are likely, at least in part, attributable to its circulating metabolites. Research has emphasized that these metabolites, including this compound, must be considered in pharmacodynamic studies to accurately understand the therapeutic benefits of isoborneol-containing traditional medicines. biorxiv.org The pharmacological action of isoborneol is considered similar to that of borneol, and both are primarily excreted after being conjugated with glucuronic acid. nih.gov
Role in Modulating Cellular Processes in In Vitro Models
The biological relevance of this compound is further supported by in vitro studies demonstrating its ability to modulate key cellular processes implicated in disease pathology.
Atherosclerosis, a primary cause of coronary heart disease, is characterized by the formation of atherosclerotic plaques. A key initiating event in this process is the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, leading to their transformation into lipid-laden foam cells. biorxiv.org Pre-clinical research has shown that isoborneol itself can inhibit the uptake of ox-LDL by macrophages, thus preventing lipid accumulation. pmda.go.jp
Significantly, studies have demonstrated that the major circulating metabolites of isoborneol also possess this anti-atherosclerotic activity. In an in vitro model using RAW264.7 macrophages, isoborneol-2-O-glucuronide was one of five major circulating compounds tested for its ability to inhibit ox-LDL-induced foam-cell formation. biorxiv.orgbiorxiv.org The results indicated that isoborneol-2-O-glucuronide, along with borneol, isoborneol, camphor, and borneol-2-O-glucuronide, displayed inhibitory effects on this process. biorxiv.org This finding is crucial as it suggests that the therapeutic effects of isoborneol on atherosclerosis are maintained, and possibly mediated, through its glucuronide metabolite. The combinations of these circulating metabolites were found to markedly inhibit macrophage foam-cell formation. researchgate.net
Table 1: In Vitro Inhibition of ox-LDL-Induced Foam-Cell Formation
| Compound | Cell Line | Activity |
|---|---|---|
| Isoborneol-2-O-glucuronide | RAW264.7 macrophages | Inhibited foam-cell formation |
| Isoborneol | RAW264.7 macrophages | Inhibited foam-cell formation |
| Borneol-2-O-glucuronide | RAW264.7 macrophages | Inhibited foam-cell formation |
| Borneol | RAW264.7 macrophages | Inhibited foam-cell formation |
Investigation in Animal Models for Metabolic Fate and Biological Effects (excluding clinical trials)
Animal models have been instrumental in understanding the metabolic fate and in vivo biological effects of isoborneol and its metabolites.
The metabolic pathway of isoborneol to this compound has been confirmed in rat models. Following administration of dl-isoborneol to rats, isoborneol-2-O-glucuronide was successfully isolated from their urine. biorxiv.org The pharmacokinetic profile in rats shows that isoborneol is rapidly absorbed. rsc.org However, due to extensive first-pass metabolism, its bioavailability is low. biorxiv.org The formed glucuronides, including this compound, are then subject to efflux into the systemic circulation, a process facilitated by multidrug resistance-associated proteins MRP3 and MRP4. biorxiv.orgresearchgate.net Their elimination is primarily through renal excretion, involving both glomerular filtration and tubular secretion mediated by organic anion transporters OAT3 and OAT4. biorxiv.orgbiorxiv.org
The therapeutic relevance of isoborneol administration, leading to the formation of this compound, has been investigated in mouse models of atherosclerosis. In a study using Apolipoprotein E-deficient (ApoE-/-) mice, a model known to spontaneously develop atherosclerotic lesions, sub-chronic oral administration of Bingpian (containing isoborneol) at a dose of 30 mg·kg-1·d-1 for 12 weeks led to significant anti-atherosclerotic effects. researchgate.net The treatment resulted in a notable decrease in the size of atherosclerotic lesions and an enhancement of plaque stability. researchgate.net These findings in an in vivo model of atherosclerosis corroborate the in vitro results and highlight the potential therapeutic effects of isoborneol and its circulating metabolites on cardiovascular disease.
Table 2: Effects of Isoborneol-Containing Preparation in ApoE-/- Mice
| Animal Model | Treatment | Duration | Key Findings |
|---|
Future Directions and Emerging Research Areas in Isoborneol Glucuronide Studies
Deeper Mechanistic Investigations into Enzyme-Substrate Interactions
Future research will necessitate a more profound understanding of the interactions between isoborneol (B83184) and the UDP-glucuronosyltransferase (UGT) enzymes responsible for its conjugation. While UGT2B7 has been identified as a key enzyme in the glucuronidation of borneol and isoborneol, detailed mechanistic studies are still needed. biorxiv.org Investigating the precise binding modes, active site architecture, and the catalytic mechanisms of UGTs with isoborneol as a substrate will be crucial. itmedicalteam.pl Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the enzyme's active site, offering insights into how isoborneol is positioned for glucuronidation. itmedicalteam.pl
Kinetic analyses are essential to quantitatively describe the enzyme-substrate interactions, including determining rate constants and catalytic efficiencies. itmedicalteam.pl Such studies can help to understand the stepwise process of the catalytic cycle. itmedicalteam.pl Moreover, exploring the potential for multiple binding sites or effector sites on the UGT enzymes could reveal more complex regulatory mechanisms. helsinki.fi A deeper understanding of these enzyme-substrate dynamics is fundamental for predicting potential drug-drug interactions and individual variability in isoborneol metabolism.
Development of Authentic Reference Standards for Quantification
A significant hurdle in the quantitative analysis of isoborneol glucuronide is the limited availability of authentic reference standards. nih.gov The development of reliable and pure standards is paramount for accurate quantification in biological matrices, which is essential for pharmacokinetic and metabolic studies. nih.govhelsinki.fitaylorfrancis.com Without these standards, researchers often have to rely on less precise methods, which can hinder the accurate interpretation of data. helsinki.fi
The synthesis of this compound in sufficient quantities and purity for use as a reference material is a key area of future development. nih.gov This includes both chemical and enzymatic synthesis approaches. For instance, immobilized rabbit liver UDP-glucuronyltransferase has been used to produce [¹⁸O]this compound for research purposes. researchgate.net Establishing a readily available source of high-quality reference standards will facilitate more rigorous validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring the reliability and reproducibility of research findings in this field. nih.govresearchgate.net
Comprehensive Elucidation of Stereoisomeric Effects on Biological Pathways
Isoborneol exists as different stereoisomers, and it is crucial to understand how this stereochemistry influences its glucuronidation and subsequent biological effects. researchgate.net The different spatial arrangements of the isomers can lead to varied interactions with enzymes and receptors, resulting in diverse pharmacological and pharmacokinetic profiles. researchgate.net Future research should focus on the stereoselective metabolism of isoborneol to its glucuronide conjugate and how the individual stereoisomers of this compound interact with biological systems.
Interplay with Gut Microbiota and Glucuronide Degradation
The interaction between this compound and the gut microbiota represents a critical and expanding area of research. After being excreted into the bile, glucuronide conjugates can be hydrolyzed by bacterial β-glucuronidases in the gut, releasing the parent compound (isoborneol). mdpi.comnih.gov This process, known as deglucuronidation, can lead to the reabsorption of isoborneol, potentially prolonging its effects or leading to localized toxicity in the gut. nih.gov
Q & A
Q. What analytical methods are recommended for detecting and quantifying Isoborneol glucuronide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For instance, ethyl glucuronide (EtG) is quantified using LC-MS/MS with derivatization (e.g., acetylation) to enhance stability and detection . Gas chromatography-mass spectrometry (GC-MS) is also viable but requires extensive sample preparation, such as acetone precipitation and derivatization . Ensure method validation includes linearity (e.g., 0.1–150 mg/L for EtG), precision, and recovery rates in relevant matrices like urine or serum.
Q. Which enzymes are involved in the glucuronidation of Isoborneol?
UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B subfamilies, are critical. For example, SN-38 glucuronidation is mediated by UGT1A1 and UGT1A7 . Isozyme specificity can be determined using recombinant UGT isoforms in vitro, followed by kinetic analysis (e.g., Vmax, Km) to identify the primary contributors .
Q. How does pH influence the stability of this compound in storage conditions?
Glucuronides are prone to hydrolysis under acidic conditions. For ethyl glucuronide, storage at –20°C in neutral buffers (e.g., ammonium acetate) preserves stability for ≥4 months, whereas degradation occurs at higher temperatures or low pH . Include stability testing in experimental protocols, specifying pH adjustment (e.g., to 6.8–7.4) and storage at –80°C for long-term preservation.
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic flux be resolved in pharmacokinetic studies?
Contradictions often arise from inter-individual variability in UGT activity or sampling protocols. Bayesian analysis of deuterium-labeled glucuronides (e.g., acetaminophen glucuronide) can model hepatic contributions to gluconeogenesis and glycogenolysis, addressing variability . Additionally, normalize urinary glucuronide levels to creatinine to control for renal excretion differences .
Q. What experimental designs are optimal for distinguishing this compound’s O- vs. N-glucuronidation pathways?
Use chemical derivatization (e.g., trimethylsilylation) coupled with LC-HRMS. For example, soticlestat glucuronide was identified as O-linked by detecting three derivatized hydroxyl groups, whereas N-glucuronides would show four . Confirm structural assignments with authentic standards and nuclear magnetic resonance (NMR) for positional isomerism .
Q. How can researchers address the limitations of glucuronide biomarkers in longitudinal studies?
Key limitations include metabolic zonation (e.g., pericentral vs. periportal hepatocyte activity) and lag times in urinary excretion (30–60 minutes post-synthesis) . Mitigate these by pairing plasma and urine sampling, and using tracers (e.g., <sup>2</sup>H2O) to track real-time hepatic glucose contributions .
Q. What methodologies validate the role of this compound as a gut microbiota biomarker?
Parallel metabolomic and microbiome profiling (16S rRNA sequencing) in fecal samples can correlate glucuronide levels with microbial taxa. For p-cresol glucuronide, associations with tyrosine-metabolizing bacteria (e.g., Clostridium spp.) were established using Spearman’s rank correlation and multivariate regression . Include germ-free animal models to confirm microbial dependency.
Methodological Considerations
Q. How to optimize HPLC conditions for this compound separation from complex matrices?
Use experimental design (e.g., Box-Behnken) to optimize mobile phase (acetonitrile:ammonium acetate), pH, and column temperature. For mycophenolic acid glucuronide, a C18 column with 0.1% formic acid achieved baseline separation . Validate robustness using peak asymmetry factors (≤2.0) and resolution (≥1.5) .
Q. What statistical approaches are suitable for analyzing glucuronide pharmacokinetic data with high inter-subject variability?
Mixed-effects modeling (e.g., NONMEM) accounts for covariates like UGT1A1 polymorphisms or creatinine clearance. For diazepam glucuronide, this approach resolved individual differences in urinary excretion rates . Pair with bootstrapping to assess parameter uncertainty.
Q. How to synthesize this compound for use as an analytical standard?
Enzymatic synthesis using UGT-expressing cell lines (e.g., COS-7) or chemical synthesis via Koenigs-Knorr reaction (e.g., acetobromo-glucosiduronic acid + isoborneol) . Purify via semi-preparative HPLC and confirm purity (>95%) with COA, including NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
